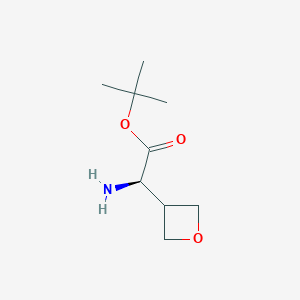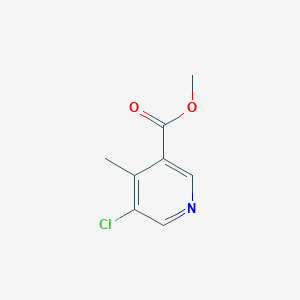
4-Amino-2,5,7-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5,7-trimethylquinoline can be achieved through several methods, including the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure to form substituted quinolines . The reaction typically uses concentrated sulfuric acid as a catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,5,7-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution can produce a variety of functionalized quinolines.
Applications De Recherche Scientifique
4-Amino-2,5,7-trimethylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities to 4-Amino-2,5,7-trimethylquinoline.
Piperaquine: Used in combination therapies for malaria, also shares the quinoline backbone.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
689277-04-1 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14) |
Clé InChI |
BGNKCOXXDCIDPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=CC(=NC2=C1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



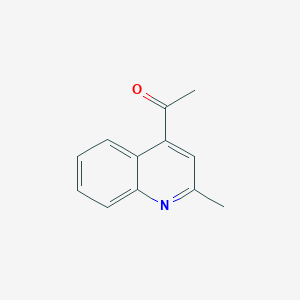
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)
![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
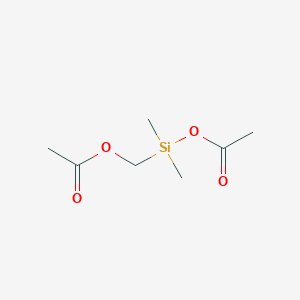


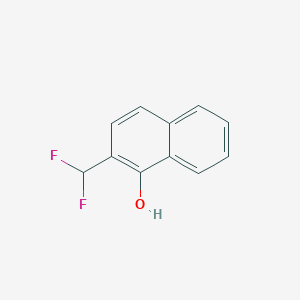

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
